

An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethylphosphite

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Compound of Interest

Compound Name: Dimethylphosphite

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Abstract

Dimethylphosphite ((CH₃O)₂P(O)H), also known as dimethyl hydrogen phosphite (DMHP), is a versatile and widely utilized organophosphorus compound. Its unique reactivity, stemming from the presence of a labile P-H bond, makes it a critical reagent and intermediate in a multitude of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and reactivity of **dimethylphosphite**, with a focus on its application in organic synthesis and drug development. Detailed experimental protocols for its key reactions, including the Pudovik and Michaelis-Arbuzov reactions, transesterification, and its role as a reducing agent, are presented. All quantitative data is summarized in structured tables, and key reaction pathways and experimental workflows are illustrated with clear, concise diagrams.

Chemical and Physical Properties

Dimethylphosphite is a colorless liquid with a mild odor.^[1] It is soluble in water and miscible with most common organic solvents.^[2] Key physical and structural properties are summarized in the tables below.

Table 1: Physical Properties of Dimethylphosphite

| Property | Value | Reference(s) |
|---------------------------------------|--|--------------|
| Molecular Formula | C ₂ H ₇ O ₃ P | [3] |
| Molecular Weight | 110.05 g/mol | [3] |
| Boiling Point | 170-171 °C | [3] |
| Melting Point | -60 °C | |
| Density | 1.200 g/mL at 25 °C | [3] |
| Refractive Index (n ²⁰ /D) | 1.402 | [3] |
| Solubility | Soluble in water | [4] |

Table 2: Spectroscopic Data of Dimethylphosphite

| Spectroscopy | Key Features | Reference(s) |
|---------------------|---|--------------|
| ¹ H NMR | δ (ppm): 3.79 (d, 6H, JHP = 11.7 Hz, -OCH ₃), 6.77 (d, 1H, JHP = 697.6 Hz, P-H) | [3][5] |
| ¹³ C NMR | δ (ppm): 52.1 (d, JCP = 5.7 Hz) | [6] |
| ³¹ P NMR | δ (ppm): 11.1 (referenced to 85% H ₃ PO ₄) | [6] |
| IR (Infrared) | ν (cm ⁻¹): 2958, 2854 (C-H stretch), 2428 (P-H stretch), 1267 (P=O stretch), 1030 (P-O-C stretch) | [7][8] |

Synthesis of Dimethylphosphite

Dimethylphosphite is typically synthesized through the reaction of phosphorus trichloride with methanol.[1] This exothermic reaction requires careful temperature control.

Experimental Protocol: Synthesis of Dimethylphosphite

Materials:

- Phosphorus trichloride (PCl_3)
- Methanol (CH_3OH)
- Anhydrous inert solvent (e.g., diethyl ether)
- Reaction flask with a dropping funnel, condenser, and magnetic stirrer
- Ice bath

Procedure:

- A solution of phosphorus trichloride in an anhydrous inert solvent is placed in the reaction flask and cooled in an ice bath.
- Methanol is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below $10\text{ }^\circ\text{C}$.
- After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reaction.
- The solvent and any volatile byproducts are removed under reduced pressure.
- The crude **dimethylphosphite** is then purified by vacuum distillation.

Reactivity of Dimethylphosphite

The reactivity of **dimethylphosphite** is dominated by the chemistry of its P-H bond. It exists in tautomeric equilibrium between the phosphite and phosphonate forms, with the phosphonate form being predominant. This equilibrium is key to its diverse reactivity.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of **dimethylphosphite** across a carbon-heteroatom double bond, most commonly a C=O or C=N bond, to form α -

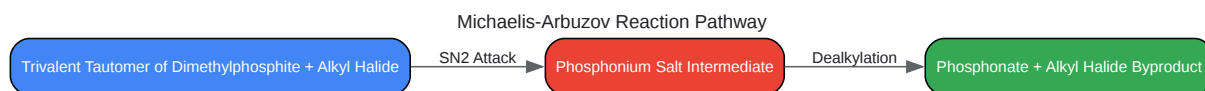
hydroxyphosphonates or α -aminophosphonates, respectively.[9] This reaction can be catalyzed by either a base or an acid.

Materials:

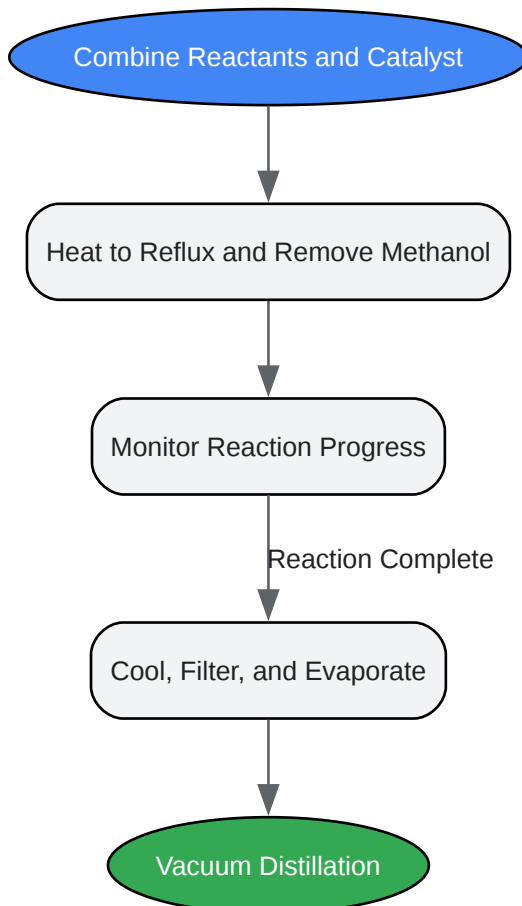
- Aldehyde or ketone
- **Dimethylphosphite**
- Base catalyst (e.g., triethylamine, sodium methoxide)
- Anhydrous solvent (e.g., THF, diethyl ether)
- Reaction flask with magnetic stirrer and nitrogen inlet

Procedure:

- The aldehyde or ketone and **dimethylphosphite** are dissolved in an anhydrous solvent in the reaction flask under a nitrogen atmosphere.
- The mixture is cooled in an ice bath.
- A catalytic amount of the base is added dropwise with stirring.
- The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or NMR).
- The reaction is quenched with a mild acid (e.g., saturated NH_4Cl solution).
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- The crude product is purified by column chromatography or recrystallization.



Transesterification Experimental Workflow



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